Methyl o-tolyl sulfide

Overview

Description

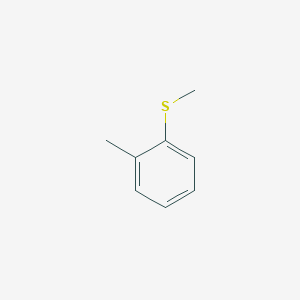

Methyl o-tolyl sulfide, also known as 2-methylphenyl methyl sulfide, is an organic compound with the molecular formula C8H10S. It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl o-tolyl sulfide can be synthesized through several methods. One common approach involves the reaction of o-tolyl chloride with sodium methyl sulfide in the presence of a suitable solvent such as dimethylformamide. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of o-tolyl sulfoxide. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high-pressure hydrogen gas. The reaction is carried out at elevated temperatures to achieve high yields of the desired sulfide.

Chemical Reactions Analysis

Types of Reactions: Methyl o-tolyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: One of the primary reactions is oxidation, where this compound is converted to its corresponding sulfoxide or sulfone. Common oxidizing agents used in this reaction include hydrogen peroxide and m-chloroperoxybenzoic acid. The reaction conditions typically involve mild temperatures and the use of a suitable solvent.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction converts the sulfide to the corresponding thiol or disulfide, depending on the reaction conditions.

Substitution: this compound can also undergo substitution reactions, where the methyl group is replaced by other functional groups. For example, the reaction with halogens such as chlorine or bromine can yield halogenated derivatives of the sulfide.

Major Products: The major products formed from these reactions include methyl o-tolyl sulfoxide, methyl o-tolyl sulfone, and various halogenated derivatives.

Scientific Research Applications

Organic Synthesis

MOTS serves as an important intermediate in organic synthesis. Its utility arises from its ability to undergo oxidation reactions, leading to the formation of sulfoxides and sulfones, which are valuable in pharmaceuticals and agrochemicals.

Case Study: Enantioselective Oxidation

A notable application involves the enantioselective oxidation of MOTS to produce (S)-methyl o-tolyl sulfoxide using vanadium catalysts. This method demonstrates the potential for synthesizing enantiomerically pure compounds, which are critical in drug development .

Catalysis

MOTS has been utilized as a catalyst in various reactions, particularly in the oxidation of sulfides to sulfoxides. Research indicates that MOTS can enhance reaction rates and selectivity when used alongside transition metal complexes.

Data Table: Catalytic Applications

Biological Research

MOTS is also being studied for its biological activities. Research has indicated that compounds similar to MOTS may interact with biomolecules, potentially influencing metabolic pathways.

Studies have explored the interactions of MOTS with various enzymes, suggesting that it may play a role in modulating biological processes such as oxidative stress responses. This opens avenues for further research into its therapeutic potential .

Material Science

In material science, MOTS has been investigated for its properties as a solvent and reagent in polymer chemistry. Its thioether functionality can enhance the solubility and processing characteristics of polymers.

Data Table: Material Science Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer synthesis | Solvent for polymerization | Improved solubility |

| Coating materials | Additive in coatings | Enhanced durability |

Mechanism of Action

The mechanism of action of methyl o-tolyl sulfide involves its interaction with various molecular targets and pathways. In oxidation reactions, the sulfur atom in the sulfide undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides or sulfones. In reduction reactions, the sulfur atom is reduced to form thiols or disulfides.

The compound’s effects are mediated through its ability to participate in redox reactions, which are crucial in many biological and chemical processes. The molecular targets include enzymes and proteins that catalyze these redox reactions, influencing cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Methyl o-tolyl sulfide can be compared with other similar compounds such as methyl p-tolyl sulfide and methyl m-tolyl sulfide. These compounds share similar structures but differ in the position of the methyl group on the aromatic ring.

Methyl p-tolyl sulfide: This compound has the methyl group in the para position relative to the sulfur atom. It exhibits similar chemical reactivity but may have different physical properties such as boiling point and solubility.

Methyl m-tolyl sulfide: In this compound, the methyl group is in the meta position. It also undergoes similar chemical reactions but may have distinct steric and electronic effects due to the different position of the substituent.

Uniqueness: this compound is unique in its specific reactivity and applications. The ortho position of the methyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

By understanding the properties, preparation methods, and applications of this compound, researchers and chemists can leverage its potential in diverse fields of study and industry.

Biological Activity

Methyl o-tolyl sulfide (MOTS), a sulfur-containing organic compound, has garnered attention for its biological activity, particularly in the context of enzymatic reactions and potential applications in organic synthesis. This article delves into the biochemical properties, enzymatic interactions, and toxicity of MOTS, supported by relevant research findings and data.

This compound is characterized by the molecular formula and a molecular weight of 154.23 g/mol. The compound is a colorless to pale yellow liquid with a distinctive odor. Its structure consists of a methyl group attached to an o-tolyl group with a sulfur atom, making it part of the thioether class.

Oxidation Reactions

Research indicates that this compound can undergo oxidation through various enzymatic pathways. Toluene monooxygenases (TMOs) have been identified as effective catalysts for the regioselective oxidation of substituted aromatic sulfides, including MOTS. These enzymes facilitate the conversion of MOTS to sulfoxides with notable enantioselectivity.

- Enzyme Variants : Studies have shown that engineered variants of TMOs exhibit improved oxidation rates and selectivity. For instance, a variant of toluene ortho-monooxygenase (TOM) oxidized methyl p-tolyl sulfide at rates significantly higher than wild-type enzymes . The oxidation rate for some variants increased up to 11 times compared to their wild-type counterparts.

- Selectivity : The enantiomeric excess achieved in these reactions can reach up to 92% for certain substrates . This high selectivity is crucial for synthesizing chiral sulfoxides, which are valuable intermediates in pharmaceuticals.

| Enzyme Variant | Substrate | Oxidation Rate (nmol/min/mg) | Enantiomeric Excess (%) |

|---|---|---|---|

| TOM V106M | Methyl p-tolyl sulfide | 3.0 | 88 |

| T4MO I100G | Methyl p-tolyl sulfide | 1.7 | 98 |

Biotransformation Using Yeast

A study demonstrated the biotransformation of this compound using Saccharomyces cerevisiae (baker's yeast). The yeast was able to oxidize MOTS to produce crystalline R-sulfoxide with an enantiomeric excess of 92% . This method highlights the potential for using microbial systems in synthesizing valuable chiral compounds from simple sulfides.

Toxicological Studies

While this compound shows promise in synthetic applications, its biological activity also raises concerns regarding toxicity. The compound has been classified as having moderate acute toxicity, with oral LD50 values indicating potential harmful effects upon ingestion . Prolonged exposure may lead to neurotoxic effects similar to those observed with other organosulfur compounds.

Properties

IUPAC Name |

1-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWJMPDCCDMCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293502 | |

| Record name | Methyl o-tolyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14092-00-3, 26898-14-6 | |

| Record name | Methyl o-tolyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl o-tolyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-(methylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.